Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate
Description
Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate is an ionic sodium enolate featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group conjugated to an α,β-unsaturated ketone system. Its structure is defined by the SMILES string O=C(/C=C/O[Na])C1=CC=C2C(OCO2)=C1 and InChI key OYOIWCSSSIEVTD-BJILWQEISA-M .
Properties
Molecular Formula |
C10H7NaO4 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
sodium;(E)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-1-olate |
InChI |
InChI=1S/C10H8O4.Na/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9;/h1-5,11H,6H2;/q;+1/p-1/b4-3+; |
InChI Key |
OYOIWCSSSIEVTD-BJILWQEISA-M |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)/C=C/[O-].[Na+] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate enolate precursors under controlled conditions. One common method involves the use of sodium hydride as a base to deprotonate the enolate precursor, followed by the addition of the benzo[d][1,3]dioxole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enolate group to an alcohol or other reduced forms.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the enolate group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Sodium Enolate Derivatives
Sodium 3-ethoxy-3-oxoprop-1-en-1-olate () shares the sodium enolate core but replaces the benzo[d][1,3]dioxolyl group with an ethoxy substituent. Key differences include:
- Aromaticity vs. Aliphatic Chains : The benzo[d][1,3]dioxolyl group enables π-π stacking interactions, enhancing crystallinity and thermal stability compared to the ethoxy analog .
- Reactivity: The electron-withdrawing benzo[d][1,3]dioxolyl group in the sodium enolate may increase electrophilicity at the carbonyl carbon, favoring nucleophilic attacks compared to the ethoxy derivative .
Acrylonitrile Derivatives
Compounds such as (Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) and (Z)-N-(4-(2-(benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a) () feature cyano groups instead of the sodium enolate. Key distinctions:
- Polarity and Solubility: The ionic sodium enolate likely exhibits higher water solubility than neutral acrylonitriles, which rely on polar aprotic solvents (e.g., DMSO-d6) for synthesis .
- Reactivity: Acrylonitriles participate in cycloaddition reactions (e.g., Huisgen), whereas the sodium enolate may act as a base or nucleophile in Michael additions .
Propenone and Acrylic Acid Derivatives
- (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid (9) (): The carboxylic acid form of the sodium enolate. Deprotonation to the enolate increases solubility in polar solvents but reduces hydrogen-bonding capacity, impacting crystal packing .
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluoro-4-hydroxyphenyl)prop-2-en-1-one (): This propenone derivative contains a ketone and hydroxyl group, enabling strong hydrogen bonds (e.g., O–H⋯O) absent in the sodium enolate. Such interactions may enhance melting points and crystalline order .
Data Table: Key Structural and Functional Properties
Biological Activity
Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate, a compound featuring a benzodioxole moiety, has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant studies and data.
Molecular Formula : C10H7NaO
Molecular Weight : 214.15 g/mol
Structure : The compound features a unique structure characterized by a benzodioxole ring attached to an α,β-unsaturated carbonyl system. Its SMILES representation is O=C(/C=C/O[Na])C1=CC=C2C(OCO2)=C1 .
Antioxidant Activity
Research has indicated that compounds containing the benzodioxole structure possess significant antioxidant properties. For instance, a study on related benzodioxole derivatives demonstrated moderate antioxidative activity with an IC50 value of 86.3 μM using the DPPH-scavenging assay . This suggests that this compound may similarly exhibit protective effects against oxidative stress.
Antidiabetic Potential
Benzodioxole derivatives have been investigated for their antidiabetic properties. A study highlighted that certain derivatives displayed potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For example, compounds with IC50 values as low as 0.68 µM were noted for their efficacy . Given its structural similarities, this compound may also inhibit α-amylase and contribute to glycemic control.
Study on Hypecoum erectum
A notable study isolated a new 1,3-benzodioxole compound from Hypecoum erectum, which demonstrated promising biological activity. The research identified various compounds' structures through NMR and mass spectrometry and evaluated their antioxidative capabilities . This underscores the potential of this compound as part of a broader class of biologically active benzodioxoles.
Anticancer Activity
Another area of interest is the anticancer potential of benzodioxole derivatives. A study synthesized several derivatives and assessed their cytotoxic effects across different cancer cell lines. Some compounds exhibited significant activity with IC50 values ranging from 26 to 65 µM against various cancer types . This suggests that this compound could be explored further for its anticancer properties.
Summary Table of Biological Activities
| Activity Type | Description | IC50 Value |
|---|---|---|
| Antioxidant | DPPH-scavenging activity | 86.3 μM |
| Antidiabetic | α-Amylase inhibition | 0.68 µM |
| Anticancer | Cytotoxicity against cancer cell lines | 26–65 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via base-catalyzed condensation of benzo[d][1,3]dioxole-5-carbaldehyde with active methylene ketones. Key steps include:
- Use of K₂CO₃ or NaOH in polar aprotic solvents (e.g., DMF) under reflux .
- Monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products (e.g., dimerization) .
- Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Critical Consideration : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C) and avoiding prolonged reaction times to prevent hydrolysis of the dioxolane ring .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR signals be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using coupling patterns (e.g., olefinic protons at δ 6.5–7.5 ppm with J = 15–16 Hz for trans-configuration) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and dioxolane C-O-C vibrations at ~1250 cm⁻¹ .
- HRMS : Validate molecular ion [M+Na]⁺ with <5 ppm mass error .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound, particularly for hydrogen bonding or disorder modeling?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data (R₁ < 0.05) to model anisotropic displacement parameters. For disordered dioxolane rings, apply PART instructions and geometric restraints .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O···H-C) using Mercury’s "Contacts" module. Graph-set notation (e.g., S(6) motifs) identifies packing patterns .
Q. How do solvent polarity and substituent effects influence the compound’s nonlinear optical (NLO) properties, and what computational methods validate experimental findings?
- Methodological Answer :
- Experimental : Measure UV-Vis absorption (λₐᵦₛ ~350 nm) and fluorescence (λₑₘ ~450 nm) in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Use Z-scan techniques to quantify NLO coefficients (e.g., β ~10⁻³⁰ esu) .
- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to correlate frontier molecular orbitals (HOMO-LUMO gaps) with charge-transfer transitions. Solvent effects are modeled via PCM .
Q. What strategies mitigate contradictions between theoretical and experimental vibrational spectra for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
